

Boiling and melting point of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-chloro-1,3-dimethylbenzene

Cat. No.: B169440

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **2-Bromo-5-chloro-1,3-dimethylbenzene**

This technical guide is intended for researchers, scientists, and professionals in drug development, providing core information on the physical properties of **2-Bromo-5-chloro-1,3-dimethylbenzene**. The document outlines its melting and boiling points and describes the general experimental methodologies employed for their determination.

Physicochemical Data

The accurate measurement of physicochemical properties is fundamental for the synthesis, purification, and application of chemical compounds. The table below summarizes the known melting and boiling points for **2-Bromo-5-chloro-1,3-dimethylbenzene**.

Table 1: Physical Properties of **2-Bromo-5-chloro-1,3-dimethylbenzene**

Property	Value
Melting Point	22-23 °C
Boiling Point	95-97 °C @ 12 Torr

Experimental Protocols

While specific, published experimental protocols for the determination of the melting and boiling points of **2-Bromo-5-chloro-1,3-dimethylbenzene** are not readily available, this section details the standard, widely accepted laboratory procedures for such measurements.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a very narrow temperature range. The capillary method is a common and reliable technique for this determination.

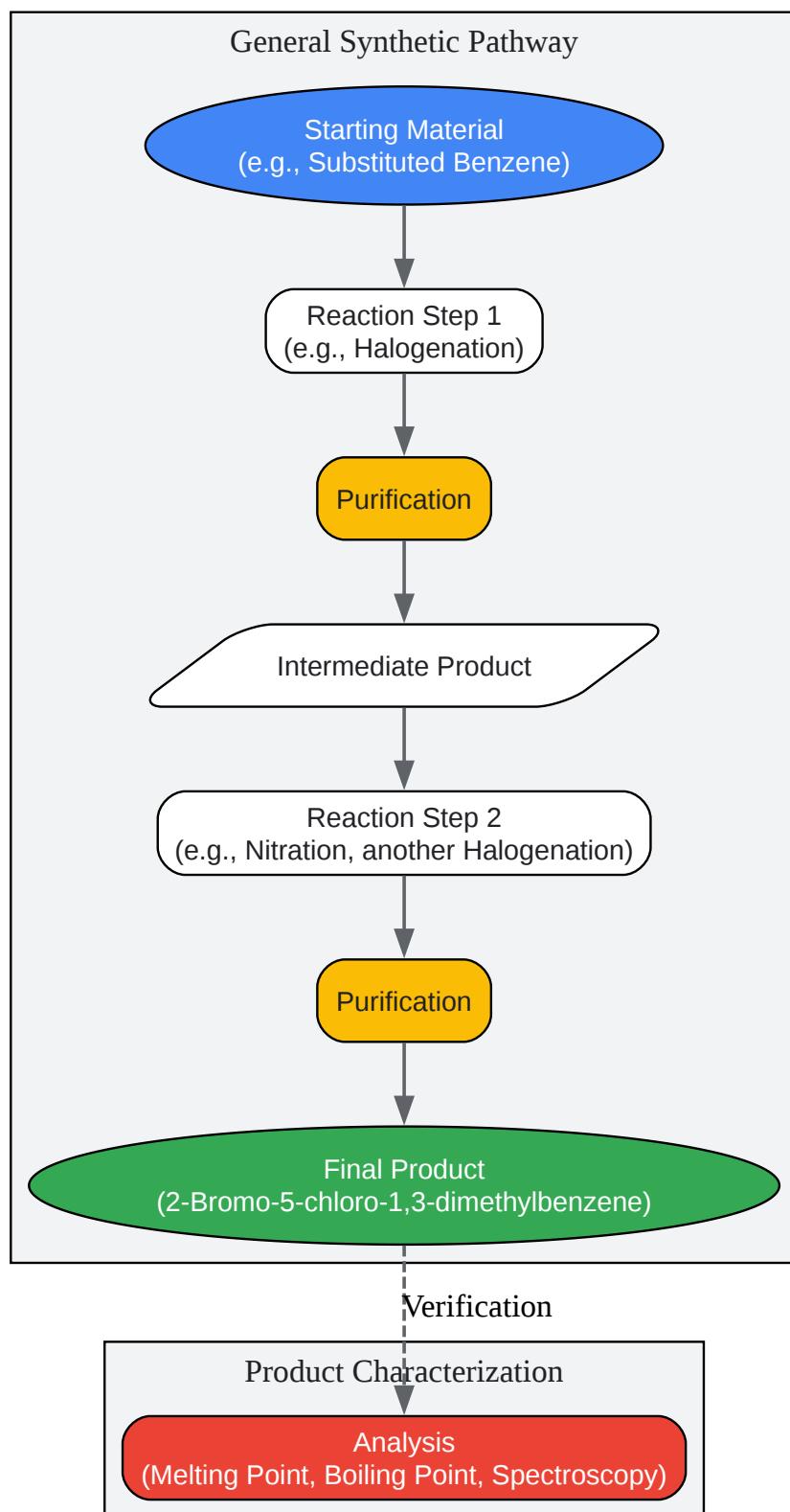
General Procedure:

- **Sample Preparation:** A small quantity of the dry, finely powdered solid is packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed into a heating block of a melting point apparatus, adjacent to a calibrated thermometer or digital temperature probe.
- **Heating and Observation:** The sample is heated at a controlled rate. Initially, a faster heating rate can be used to approach the expected melting point, but the rate should be slowed to approximately 1-2 °C per minute for the final determination.
- **Data Recording:** The temperature at which the first sign of liquid formation is observed is recorded as the onset of melting. The temperature at which the entire sample has completely liquefied is recorded as the completion of melting. The melting point is reported as this temperature range.

Boiling Point Determination under Reduced Pressure

For compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at high temperatures, the boiling point is determined at a reduced pressure (vacuum distillation). A liquid boils when its vapor pressure equals the external pressure.

General Procedure:


- **Apparatus Assembly:** A vacuum distillation apparatus is assembled using a round-bottom flask for the sample, a condenser, a receiving flask, and a thermometer. The thermometer

bulb is positioned so that its top is level with the side-arm leading to the condenser to accurately measure the temperature of the distilling vapor.

- Vacuum Application: The system is sealed, and a vacuum is applied to reach the desired pressure, which is monitored with a manometer.
- Heating: The sample is heated gently. To prevent bumping, a stir bar or boiling chips are added to the distillation flask.
- Measurement: As the liquid boils, the vapor rises, condenses, and is collected in the receiving flask. The temperature is recorded when there is a steady distillation rate and the thermometer reading is stable. This temperature, along with the corresponding pressure, constitutes the boiling point under vacuum.

Logical Workflow Visualization

A specific, detailed synthesis protocol for **2-Bromo-5-chloro-1,3-dimethylbenzene** is not available in the cited literature. However, a general logical workflow for the synthesis of such a substituted aromatic compound can be conceptualized. This typically involves a multi-step process starting from a simpler aromatic precursor, followed by sequential introduction of functional groups and purification at each stage.

[Click to download full resolution via product page](#)

Caption: A logical workflow for a multi-step chemical synthesis.

- To cite this document: BenchChem. [Boiling and melting point of 2-Bromo-5-chloro-1,3-dimethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169440#boiling-and-melting-point-of-2-bromo-5-chloro-1-3-dimethylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com